molecular formula C20H18ClN3O5 B313106 2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B313106
M. Wt: 415.8 g/mol
InChI Key: PUFISAVEJSMAPV-OVCLIPMQSA-N
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Description

2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzylidene group, a dioxoimidazolidinyl group, and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the dioxoimidazolidinyl ring.

    Acetamide Formation: The final step involves the reaction of the dioxoimidazolidinyl intermediate with 3-methylphenylacetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a saturated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
  • **2-[(4E)-4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C20H18ClN3O5

Molecular Weight

415.8 g/mol

IUPAC Name

2-[(4E)-4-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5/c1-11-4-3-5-13(6-11)22-17(25)10-24-19(27)15(23-20(24)28)8-12-7-14(21)18(26)16(9-12)29-2/h3-9,26H,10H2,1-2H3,(H,22,25)(H,23,28)/b15-8+

InChI Key

PUFISAVEJSMAPV-OVCLIPMQSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)NC2=O

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)O)OC)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)OC)NC2=O

Origin of Product

United States

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